tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H21ClN4O2 . It has a molecular weight of 312.8 . It is typically stored at a temperature of 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(9-19)18(4)11-5-7-16-12(15)17-11/h5,7,10H,6,8-9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.8 . It is in the form of an oil and is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Histamine H4 Receptor Ligands
The compound has been studied in the context of histamine H4 receptor (H4R) ligands. A series of 2-aminopyrimidines, including derivatives of tert-butyl, were synthesized for potency optimization. These compounds, particularly those with modifications in the pyrimidine ring, demonstrated anti-inflammatory properties and potential for pain management (Altenbach et al., 2008).
Enantioselective Nitrile Anion Cyclization
Research has explored the use of tert-butyl in the enantioselective synthesis of pyrrolidines. This includes the synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization, yielding compounds with significant chirality and potential for diverse chemical applications (Chung et al., 2005).
Synthesis of Heterocyclic β-Amino Acids
Tert-butyl is involved in the synthesis of β-amino acids, like β-amino-5-pyrimidinepropanoic acid. This process includes Michael addition reactions, demonstrating the utility of tert-butyl in peptide and peptidomimetic synthesis (Bovy & Rico, 1993).
Photoredox-Catalyzed Cascade Reactions
Tert-butyl derivatives have been utilized in photoredox-catalyzed amination reactions. This approach establishes new pathways for assembling 3-aminochromones under mild conditions, further broadening the applications in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Crystal Structure Analysis
Studies have also focused on the crystal structure of tert-butyl derivatives, including tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. This work provides insights into the molecular conformation and intermolecular interactions of such compounds, which is crucial for understanding their chemical properties (Naveen et al., 2007).
Interaction with Glycine Esters
The interaction of tert-butyl derivatives with glycine esters has been studied, leading to the synthesis of novel compounds like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research has implications for the synthesis of potentially biologically active compounds (Zinchenko et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIRYBGAJOOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.